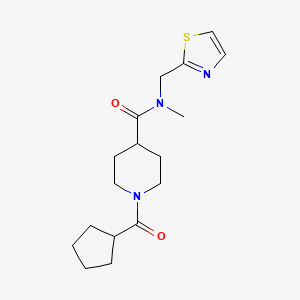
1-(cyclopentylcarbonyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopentylcarbonyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide is a complex compound that has been studied in the context of its potential pharmacological activities and chemical properties.
Synthesis Analysis
This compound involves intricate synthetic pathways. For example, Abdel‐Aziz et al. (2009) described the synthesis of related 1,3-thiazole derivatives, which are key components of this compound. These derivatives were synthesized through the reaction of specific thiosemicarbazides with hydrazonoyl chlorides, and further cyclization processes were involved to produce 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives (Abdel‐Aziz et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(cyclopentylcarbonyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide has been analyzed using methods like X-ray crystallography. Plazzi et al. (1997) conducted conformational analysis of a related compound, thioperamide, using molecular mechanics integrated with X-ray crystallography (Plazzi et al., 1997).
Chemical Reactions and Properties
Specific chemical reactions related to this compound involve the formation of thiazole and piperidine structures. Hu et al. (2009) synthesized novel piperidyl carboxamides and thiocarboxamides, which are structurally similar to the compound , indicating the types of chemical reactions it may undergo (Hu et al., 2009).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structure. The presence of piperidine and thiazole rings suggests certain solubility and stability characteristics, although specific studies on this exact compound are not available.
Chemical Properties Analysis
The chemical properties, like reactivity and chemical stability, can be inferred from the studies of similar compounds. For instance, Misra et al. (2004) investigated N-acyl-2-aminothiazoles, which share some chemical similarities, indicating how our compound of interest might behave under various chemical conditions (Misra et al., 2004).
特性
IUPAC Name |
1-(cyclopentanecarbonyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-19(12-15-18-8-11-23-15)16(21)14-6-9-20(10-7-14)17(22)13-4-2-3-5-13/h8,11,13-14H,2-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATSGYBPFFDQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CS1)C(=O)C2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylcarbonyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-3a-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5656366.png)
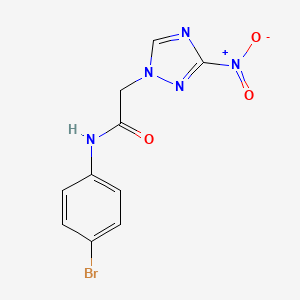
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656371.png)
![8-bromo-3-oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B5656380.png)
![1-methyl-4-[2-(methylsulfonyl)ethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656395.png)
![N-cyclopropyl-4-methoxy-2-[(1-L-prolyl-4-piperidinyl)oxy]benzamide hydrochloride](/img/structure/B5656397.png)
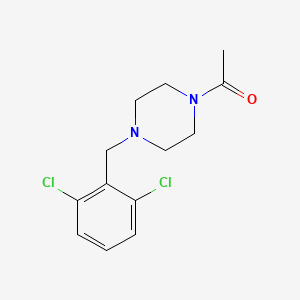
![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5656410.png)
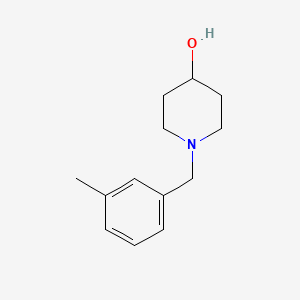
![5-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}-N,N-dimethyl-2-pyridinamine dihydrochloride](/img/structure/B5656414.png)
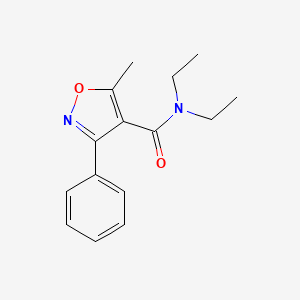

![(1S*,5R*)-3-(3-chloro-4-methoxybenzyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5656431.png)
![N-[(2-chloro-3-pyridinyl)methyl]-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5656444.png)